molecular formula C20H40O8S B3325112 m-PEG3-S-PEG3-Boc CAS No. 2055040-96-3

m-PEG3-S-PEG3-Boc

Cat. No.: B3325112
CAS No.: 2055040-96-3
M. Wt: 440.6 g/mol
InChI Key: HPUREYBEJCEQQQ-UHFFFAOYSA-N
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Description

Significance of Precisely Defined OEG Architectures in Synthetic Chemistry

The ability to synthesize OEG linkers with a precise number of ethylene (B1197577) glycol units is of paramount importance. acs.org This precision allows for exacting control over the spatial arrangement and distance between conjugated molecules, which is crucial for optimizing biological activity or the properties of a material. In the context of biosensing interfaces, for instance, the length of the OEG chain can influence the conformation and stability of self-assembled monolayers (SAMs) on gold surfaces. acs.org Furthermore, the synthesis of macromolecules with uniform mass and a precisely defined primary sequence is a significant challenge in polymer chemistry, and well-defined OEG units are key building blocks in achieving this goal. nih.gov

Role of Heterobifunctional Linkers in Modular Molecular Synthesis and Materials Science

Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the sequential and controlled conjugation of two distinct molecular partners. nih.govgoogle.com This "modular" approach is fundamental to the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized nanomaterials. nih.govgoogle.com The ability to selectively address each end of the linker allows for the assembly of intricate systems that would be difficult to create through other synthetic strategies. nih.gov In materials science, these linkers are employed to modify surfaces, create new polymeric materials, and assemble molecular cages with specific functionalities. idu.ac.id

Structural Components of m-PEG3-S-PEG3-t-butyl ester: A Paradigm in Bifunctional Design

PropertyValue
CAS Number 2055040-96-3
Synonyms m-PEG3-S-PEG3-Boc
Molecular Formula C20H40O8S
Molecular Weight 440.59 g/mol

This data is compiled from multiple chemical supplier databases. ambeed.combldpharm.com

The two oligo(ethylene glycol) segments, each consisting of three repeating ethylene glycol units (PEG3), confer significant hydrophilicity to the molecule. broadpharm.commedkoo.com This property is crucial for applications in biological systems, as it enhances solubility in aqueous environments and can reduce non-specific interactions with proteins and cells. The methoxy (B1213986) (m-) cap on one of the PEG chains renders that terminus inert, preventing unwanted reactions and directing the functionality of the linker.

The central thioether (-S-) linkage is a key feature of this molecule. Thioether bonds are known for their high stability, being resistant to a wide range of chemical conditions, including hydrolysis and mild reducing or oxidizing agents. This robustness ensures the integrity of the linker during multi-step synthetic procedures and within biological environments. acs.org The synthesis of molecules containing thioether linkages is a well-established area of organic chemistry, often involving the reaction of a thiol with an appropriate electrophile. In the context of pleuromutilin (B8085454) derivatives, for example, thioether substitutions have been shown to be crucial for their antibiotic activity. acs.org

The tert-butyl (t-butyl) ester at one end of the molecule serves as a protecting group for a carboxylic acid. medkoo.comnih.gov This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. broadpharm.commedkoo.com This "latent" reactivity is a cornerstone of modular synthesis, allowing for the initial conjugation of the molecule through its other functional groups, followed by deprotection and subsequent reaction at the newly exposed carboxylic acid. This strategy prevents self-coupling or polymerization during synthesis. biocompare.com The synthesis of tert-butyl esters is a common procedure in organic chemistry, with various methods available for their formation. nih.govresearchgate.net

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O8S/c1-20(2,3)28-19(21)5-6-23-9-10-25-12-14-27-16-18-29-17-15-26-13-11-24-8-7-22-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUREYBEJCEQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCSCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150790
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID701150790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055040-96-3
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055040-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for M Peg3 S Peg3 T Butyl Ester and Analogous Oligo Ethylene Glycol Derivatives

General Principles of Oligo(ethylene Glycol) Functionalization for Discrete Structures

The synthesis of discrete OEG derivatives hinges on the ability to produce structures with a precise and reproducible number of ethylene (B1197577) glycol units. google.com Commercial PEG is typically a mixture of polymers with varying chain lengths, which can complicate drug synthesis, purification, and may lead to unwanted immunogenic responses. biopacificmip.orgnih.gov To overcome these limitations, significant research has focused on developing controlled, stepwise synthetic methods to produce uniform, or monodisperse, PEGs. nih.gov

Key strategies for achieving discrete PEG structures include:

Iterative Coupling: These methods involve the sequential addition of defined OEG building blocks. This can be done in a unidirectional or bidirectional fashion, often employing protecting groups to ensure controlled chain extension. nih.gov

Convergent Synthesis: This approach involves synthesizing separate fragments of the final molecule, which are then coupled together. This can be more efficient for larger discrete molecules. google.com

Macrocyclic Precursors: A versatile strategy involves the use of macrocyclic sulfates of oligo(ethylene glycols) as electrophilic building blocks. Through iterative nucleophilic ring-opening reactions, a series of monodisperse PEGs can be prepared without the need for protecting groups during the elongation process. researchgate.netresearchgate.net

These controlled methods allow for the synthesis of dPEG® compounds with purities often exceeding 97-98%, which is essential for applications where single molecular entities are desired. biopacificmip.orggoogle.com

Synthetic Strategies for Monomethoxy-OEG Precursors with Tailored Terminal Reactivity

The synthesis of heterobifunctional OEG derivatives, such as the target molecule m-PEG3-S-PEG3-t-butyl ester, requires precursors with different functional groups at each terminus. jenkemusa.com A common starting material is monomethoxy-OEG (m-OEG), where one end is capped with a chemically inert methyl group, leaving the terminal hydroxyl group available for modification.

Several strategies exist to create m-OEG precursors with specific terminal functionalities:

Asymmetric Activation of Symmetrical PEGs: A versatile route begins with a linear, symmetrical PEG. One hydroxyl end-group is selectively activated, often through monotosylation or monomesylation, which transforms it into a good leaving group for subsequent nucleophilic substitution reactions. mdpi.com The other hydroxyl group remains available for different chemical transformations.

Polymerization with Functional Initiators: Anionic ring-opening polymerization of ethylene oxide can be initiated with alcohols containing a protected functional group. For instance, using an initiator with an acid-cleavable acetal (B89532) group allows for the synthesis of PEGs where one terminus can be deprotected to reveal a hydroxyl group, while the other end, formed from the polymerization process, can be separately functionalized. rsc.org

Sequential Modification: Starting with a commercially available heterobifunctional PEG, such as α-hydroxyl-ω-carboxyl PEG, each end can be modified in a stepwise fashion. For example, the carboxyl group can be modified first, followed by the modification of the hydroxyl group with a different functionality. mdpi.com

These methods provide access to a wide array of heterobifunctional OEG linkers, such as those terminating in azides, amines, thiols, or alkynes, which serve as versatile building blocks for more complex conjugates. mdpi.comnih.gov

Chemical Routes for Thioether Bond Formation in OEG Chains

The central thioether linkage (-S-) in m-PEG3-S-PEG3-t-butyl ester is a stable and robust covalent bond. Several reliable chemical strategies are employed to form thioether bonds within OEG chains, many of which fall under the umbrella of "click chemistry" due to their high efficiency and specificity. nih.govutwente.nl

A primary method for forming thioether bonds is the Williamson ether synthesis, adapted for thioethers. This involves a nucleophilic substitution (S_N2) reaction between a thiol (or thiolate) nucleophile and an OEG chain with an activated terminal hydroxyl group.

The general process is as follows:

Activation: The terminal hydroxyl group of one OEG precursor (e.g., m-PEG3-OH) is converted into a good leaving group. Common activating agents include tosyl chloride (TsCl) or mesyl chloride (MsCl), which form tosylate (-OTs) or mesylate (-OMs) esters, respectively. mdpi.combroadpharm.com

Nucleophilic Attack: A second OEG precursor with a terminal thiol group (e.g., HS-PEG3-t-butyl ester) is deprotonated with a base to form a more nucleophilic thiolate anion (RS⁻). This thiolate then attacks the carbon bearing the leaving group on the first OEG chain, displacing the tosylate or mesylate to form the thioether bond. mdpi.com

This method is highly effective and provides a direct route to forming the thioether linkage, with high functionalization yields often exceeding 95%. mdpi.com

The base-catalyzed reaction between a thiol and an epoxide is a highly efficient "click" reaction used to form a β-hydroxy thioether linkage. ntu.edu.sgsemanticscholar.org This reaction is characterized by its high regioselectivity, mild reaction conditions (often ambient temperature in aqueous or organic media), and rapid kinetics. ntu.edu.sgnih.govresearchgate.net

The reaction proceeds via the ring-opening of the epoxide by the thiol nucleophile. utwente.nl For OEG synthesis, this would involve reacting a thiol-terminated OEG with an epoxide-terminated OEG. This chemistry is particularly valuable for creating hydrogels and other biomaterials because it is cytocompatible and can be performed in the presence of cells. nih.gov The resulting β-hydroxy group provides an additional site for potential further functionalization. semanticscholar.org

Besides direct substitution and thiol-epoxy reactions, other thiol-mediated "click" reactions are widely used to create PEGylated conjugates with stable thioether bonds.

Coupling MethodReaction TypeMechanismKey Features
Thiol-Ene Radical AdditionA thiyl radical adds across a carbon-carbon double bond (ene). The reaction can be initiated photochemically or thermally. acs.orgrsc.orgProceeds via a step-growth mechanism, leading to more uniform networks. nih.gov Less sensitive to oxygen inhibition compared to other radical polymerizations. acs.org
Thiol-Michael (Thiol-Maleimide) Michael AdditionA nucleophilic thiol (thiolate) adds to an electron-deficient alkene, such as a maleimide. The reaction is typically base-catalyzed. nih.govHighly specific for thiols at physiological pH (6.5-7.5). purepeg.com The resulting thioether linkage is very stable. purepeg.comfigshare.com Forms the basis for several approved antibody-drug conjugates. figshare.com
Thiol-Yne Radical AdditionSimilar to thiol-ene, but the reaction is with a carbon-carbon triple bond (yne). Each alkyne can react with two thiol molecules. rsc.orgAllows for the formation of doubly-functionalized products or crosslinked networks. rsc.org

These methods offer a versatile toolkit for bioconjugation, allowing for the covalent attachment of PEG chains to proteins, peptides, and other molecules under mild, often biocompatible, conditions. purepeg.comrsc.orgresearchgate.net

Incorporation and Formation of the tert-Butyl Ester Moiety

The tert-butyl (t-butyl) ester group serves as a common protecting group for carboxylic acids in organic synthesis. axispharm.comorganic-chemistry.org Its primary advantage is its stability under many reaction conditions, particularly basic conditions, while being easily removable under acidic conditions to reveal the free carboxylic acid. broadpharm.comvectorlabs.combroadpharm.com

Several strategies can be employed to incorporate a t-butyl ester into an OEG chain:

Reaction with Pre-functionalized Reagents: An OEG derivative with a reactive terminal group (e.g., an amino or hydroxyl group) can be reacted with a molecule that already contains the t-butyl ester. For example, Amino-PEG-OH can be reacted with an activated acid that includes a t-butyl ester moiety. medkoo.com

Direct Esterification: A carboxylic acid-terminated OEG can be esterified using a source of a t-butyl group. This can be achieved by reacting the PEG-acid with reagents like tert-butyl alcohol in the presence of coupling agents or by using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). organic-chemistry.org

Starting with a t-Butyl Ester Linker: Synthesis can begin with a linker molecule that already contains the protected carboxyl group, such as Acid-PEG-t-butyl ester or Amino-PEG-t-butyl ester. broadpharm.combroadpharm.com These reagents provide a straightforward way to introduce the t-butyl ester moiety while leaving another functional group on the PEG chain available for subsequent reactions. broadpharm.combroadpharm.com

Direct Esterification Techniques for Carboxylic Acid Functionalization

Direct esterification is a fundamental method for introducing carboxylic acid functionalities into OEG derivatives. One of the most classic methods is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. While effective, this reaction is an equilibrium process, often requiring a large excess of the alcohol to drive the reaction to completion.

More advanced techniques utilize coupling agents to facilitate the esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid, enabling its reaction with the hydroxyl groups of polyethylene (B3416737) glycol (PEG). ias.ac.inresearchgate.net This method has been successfully used to synthesize diesters of PEG with various amino acid hydrochlorides. ias.ac.inresearchgate.net

For the synthesis of tert-butyl esters specifically, the reaction can be performed by treating the carboxylic acid with tert-butyl acetate in the presence of a strong acid like perchloric acid. This approach is a key step in creating OEG linkers where the tert-butyl ester serves as a protecting group for a carboxylic acid moiety. creativepegworks.comvectorlabs.com

The table below summarizes common reagents used in the direct esterification of OEG derivatives.

Reagent/MethodDescriptionApplication
Acid Catalyst (e.g., H₂SO₄, TsOH) Classic Fischer esterification conditions.General ester synthesis.
Dicyclohexylcarbodiimide (DCC) A coupling agent that activates the carboxylic acid.Milder conditions, suitable for sensitive substrates. ias.ac.inresearchgate.net
tert-Butyl Acetate / HClO₄ Specific method for the formation of tert-butyl esters.Introduction of a key protecting group.
4-Nitrophenyl chloroformate (p-NPC) Activates hydroxyl groups for subsequent reactions.Used to create amine-reactive OEG linkers. mdpi.com

Strategic Application of Protecting Groups in Complex OEG Synthesis

The synthesis of complex, heterobifunctional OEG molecules like m-PEG3-S-PEG3-t-butyl ester necessitates the strategic use of protecting groups. These groups temporarily block a reactive functional group, allowing for selective modification of another part of the molecule.

In the context of the target molecule, the t-butyl ester is a crucial protecting group for a carboxylic acid. google.com This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. creativepegworks.comvectorlabs.com This allows for the controlled, sequential functionalization of the OEG linker.

For hydroxyl groups, a variety of protecting groups are available. Common examples include:

Benzyl (Bn): Removed by hydrogenolysis.

Tetrahydropyranyl (THP): Cleaved with acid.

Silyl ethers (e.g., TBDMS): Removed by acid or fluoride (B91410) ions.

The choice of protecting groups is critical for ensuring orthogonality, meaning that one group can be removed without affecting others. For instance, a benzyl-protected alcohol is stable to the acidic conditions used to remove a t-butyl ester, allowing for selective deprotection. This strategy is essential for the step-by-step construction of complex OEG derivatives. google.com

Convergent and Linear Synthetic Schemes for Heterobifunctional OEG Constructs

The synthesis of heterobifunctional OEG linkers can be approached through two primary strategies: linear and convergent synthesis.

Synthetic SchemeDescriptionAdvantagesDisadvantages
Linear Step-by-step, sequential construction of the molecule. mdpi.comSimpler planning for less complex structures.Can be lengthy; overall yield decreases with each step.
Convergent Independent synthesis of fragments followed by coupling. nih.govMore efficient for complex molecules, higher overall yields.Requires more complex initial planning and synthesis of fragments.

Advanced Purification and Isolation Techniques for High-Purity OEG Conjugates

Achieving high purity is critical for the application of OEG conjugates. Due to the potential for side products and the polymeric nature of PEGs, advanced purification techniques are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of OEG derivatives.

Reversed-Phase HPLC (RP-HPLC): This is the most common method, separating molecules based on their hydrophobicity. researchgate.net RP-HPLC is highly effective for purifying PEGylated peptides and proteins, and can even separate positional isomers. chromatographyonline.com The retention time of PEGylated molecules in RP-HPLC can be influenced by the length of the PEG chain. nih.gov

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is particularly useful for removing unreacted PEG and other low molecular weight impurities from the desired PEGylated product. lcms.cz

In addition to chromatography, other techniques such as filtration and crystallization are often employed as initial purification steps to remove salts and other byproducts. nih.gov For some OEG derivatives, chromatography-free synthesis and purification methods have been developed, which can be advantageous for large-scale production. rsc.org The choice of purification method depends on the specific properties of the target molecule and the impurities present.

Purification TechniquePrinciple of SeparationPrimary Application for OEGs
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification of OEG conjugates and isomers. nih.gov
Size-Exclusion Chromatography (SEC) Molecular SizeRemoval of unreacted PEG and small molecule impurities. lcms.cz
Ion-Exchange Chromatography (IEX) ChargePurification of charged OEG derivatives.
Filtration/Crystallization SolubilityBulk removal of salts and byproducts. nih.gov

Chemical Reactivity and Controlled Transformations of M Peg3 S Peg3 T Butyl Ester

Selective Deprotection of the tert-Butyl Ester to Unmask Carboxylic Acid

The tert-butyl ester group serves as a common protecting group for carboxylic acids due to its stability in neutral and basic conditions. acsgcipr.org Its removal to reveal the reactive carboxylic acid is a critical step in the further functionalization of the m-PEG3-S-PEG3-t-butyl ester molecule. This deprotection is typically achieved under acidic conditions. acsgcipr.orgresearchgate.net

Acid-Catalyzed Hydrolysis Mechanisms, Notably with Trifluoroacetic Acid

The cleavage of a tert-butyl ester is efficiently accomplished through acid-catalyzed hydrolysis. acsgcipr.org A variety of acids can be employed, but trifluoroacetic acid (TFA) is a frequently used reagent for this transformation, often in a co-solvent like dichloromethane (B109758) (DCM). acsgcipr.orgresearchgate.net

The mechanism for the acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a pathway that stabilizes the tertiary carbocation intermediate. acsgcipr.orgresearchgate.netchemistrysteps.com The key steps are:

Protonation : The reaction initiates with the protonation of the carbonyl oxygen of the ester by the acid catalyst (e.g., TFA). This step increases the electrophilicity of the carbonyl carbon. acsgcipr.orgpearson.commasterorganicchemistry.com

C-O Bond Cleavage : The bond between the oxygen atom and the tertiary carbon cleaves. This cleavage is favored because it results in the formation of a relatively stable tertiary carbocation (the t-butyl cation) and the carboxylic acid. researchgate.netchemistrysteps.com

Formation of Isobutylene (B52900) : The t-butyl cation is unstable in the reaction medium and quickly eliminates a proton, forming isobutylene gas. stackexchange.com This process regenerates the acid catalyst, allowing it to participate in further deprotection reactions. stackexchange.com

Table 1: Common Reagents for tert-Butyl Ester Deprotection

Reagent Conditions Selectivity Reference
Trifluoroacetic Acid (TFA) Neat or in DCM, room temperature High researchgate.netnih.gov
Ytterbium triflate (Yb(OTf)₃) Catalytic amount (5 mol%) in nitromethane, 45-50°C Selective for t-butyl esters over other ester types niscpr.res.in
Phosphoric Acid (H₃PO₄) Aqueous solution Selective for t-butyl esters and carbamates organic-chemistry.org

Kinetic and Mechanistic Considerations for Ester Cleavage in OEG Systems

The oligoethylene glycol (OEG) chains in the m-PEG3-S-PEG3-t-butyl ester molecule can influence the kinetics of the ester cleavage reaction. In polyethylene (B3416737) glycol (PEG) systems, factors such as solvent polarity, viscosity, and the structure of the molecule itself can affect reaction rates. nih.govdtic.mil

Studies on the reverse reaction, esterification in PEG melts, have shown that the reaction follows second-order reversible kinetics. nih.govresearchgate.net The rate of these reactions can be significantly influenced by the viscosity of the PEG; for instance, the rate constant for the esterification of cetirizine (B192768) was found to decrease by a factor of 10 in PEG 1000 compared to the less viscous PEG 400. nih.govresearchgate.net While this pertains to the formation of an ester, it highlights that the properties of the PEG environment, such as chain length and resulting viscosity, are critical kinetic factors. For the cleavage reaction, the local polarity around the ester group, influenced by the OEG chains, can affect the protonation step and the stability of the intermediates, thereby altering the reaction kinetics. dtic.mil

Reactivity Profile of the Resulting Carboxylic Acid Functionality

Once the deprotection of the tert-butyl ester is complete, the unmasked carboxylic acid group becomes available for a variety of subsequent chemical transformations, making it a key site for conjugation and modification. nih.gov

Amide Bond Formation via Activated Coupling Reagents with Amine-Containing Substrates

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid of the deprotected linker must first be "activated" using a coupling reagent. luxembourg-bio.comcreativepegworks.combiochempeg.com This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. luxembourg-bio.com

Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.combiochempeg.com The mechanism of activation with a carbodiimide (B86325) involves the carboxylic acid adding to the C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be attacked by an amine to form the stable amide bond. hepatochem.com

To improve yields and minimize side reactions, such as the formation of N-acylurea or racemization of chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines. luxembourg-bio.com The reaction is typically carried out under mild conditions, often at room temperature in an appropriate organic solvent. axispharm.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Additive (Optional) Byproduct Key Features Reference
EDC (or EDIC) HOBt, NHS Water-soluble urea Byproduct easily removed by aqueous workup creativepegworks.combiochempeg.com
DCC HOBt, NHS DCU (dicyclohexylurea) Insoluble byproduct removed by filtration luxembourg-bio.com

Subsequent Esterification Reactions with Alcohols

The carboxylic acid functionality can also undergo esterification with various alcohols. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side, the alcohol is often used as the solvent, or water is removed from the reaction mixture as it is formed. chemistrysteps.commasterorganicchemistry.com Kinetic studies involving the esterification of carboxylic acids within PEG environments have shown that the reaction rates are dependent on temperature and the structure of the reactants. nih.govresearchgate.net

Stability and Oxidative Reactivity of the Thioether Linkage

The thioether (sulfide) linkage is a key structural component of the m-PEG3-S-PEG3-t-butyl ester molecule. Thioether bonds are generally stable under a range of chemical conditions, including the acidic and coupling conditions used to modify the terminal ester group. nih.govinterchim.fr

However, the sulfur atom in the thioether is susceptible to oxidation. It can be selectively oxidized to form a sulfoxide (B87167) and, under stronger conditions, a sulfone. acs.orgresearchgate.net This transformation has a significant impact on the physicochemical properties of the molecule. The conversion of the relatively nonpolar thioether to the highly polar sulfoxide or sulfone moiety dramatically increases the hydrophilicity of the linker. acs.orgresearchgate.net

Commonly used oxidants for this purpose include hydrogen peroxide (H₂O₂). acs.org Research on PEG-based copolymers containing thioether pendants has demonstrated that this oxidation can be used as a stimulus-responsive trigger. For example, micelles formed from such copolymers can be induced to disassemble upon oxidation of the thioether units to more hydrophilic sulfoxide groups, leading to the release of an encapsulated payload. acs.orgresearchgate.net This oxidative sensitivity makes the thioether linkage a point of interest for applications in stimuli-responsive materials and drug delivery systems. researchgate.net

Oxidation Pathways to Sulfoxides and Sulfones

The thioether moiety within the m-PEG3-S-PEG3-t-butyl ester is susceptible to oxidation, a reaction that can be controlled to yield either the corresponding sulfoxide or sulfone. This transformation is significant as it converts the relatively nonpolar thioether into more polar sulfoxide and sulfone groups, which can alter the physicochemical properties of the molecule. nih.govresearchgate.net The selective oxidation of thioethers is a common and straightforward method for obtaining sulfoxides, which are valuable synthetic intermediates. rsc.org

The oxidation process is typically stepwise, with the thioether first being oxidized to a sulfoxide, which can then undergo further oxidation to form a sulfone under appropriate conditions. researchgate.net A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a commonly used and environmentally benign option. researchgate.netorganic-chemistry.org The selectivity between the sulfoxide and sulfone products can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. organic-chemistry.org For instance, careful control over the amount of H₂O₂ can favor the formation of sulfoxides, while stronger conditions or different catalysts might lead to the sulfone. organic-chemistry.org

Kinetic analyses have shown that the rate of thioether oxidation by H₂O₂ under near-physiological conditions can be slow. nih.govacs.org However, the reaction can be accelerated by catalysts. For example, various metal-based catalysts, such as those involving tantalum carbide or niobium carbide, have been shown to efficiently catalyze the oxidation of sulfides to sulfoxides or sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.org Organocatalysts like 2,2,2-trifluoroacetophenone (B138007) have also been used to achieve selective oxidation with H₂O₂. organic-chemistry.org

The table below summarizes common oxidizing systems used for the conversion of thioethers to sulfoxides and sulfones.

Oxidizing Agent/SystemProduct(s)Key Characteristics
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneCommon and clean oxidant; selectivity can be controlled by stoichiometry and catalysts. researchgate.netorganic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA)Sulfoxide, SulfoneEffective oxidant; can lead to sulfones if used in excess. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfoneMetal-free system for direct conversion to sulfones. organic-chemistry.org
Tantalum carbide / H₂O₂SulfoxideProvides high yields of sulfoxides. organic-chemistry.org
Niobium carbide / H₂O₂SulfoneEfficiently affords the corresponding sulfones. organic-chemistry.org
OXONE®Sulfoxide, SulfoneA potassium salt that is a versatile oxidizing agent for sulfides. researchgate.net

Influence of Reaction Conditions on Thioether Integrity

The stability of the thioether bond in m-PEG3-S-PEG3-t-butyl ester is a critical consideration during chemical manipulations. While robust under many standard reaction conditions, the thioether linkage is sensitive to both oxidation and certain strong reagents. Conditions involving strong oxidizing agents will, as discussed previously, convert the thioether to a sulfoxide or sulfone. nih.gov

The thioether linkage is generally stable under conditions used for common "click chemistry" reactions, such as thiol-ene additions, which are often performed under mild, radical-initiated conditions. researchgate.netnih.gov It is also compatible with reactions involving the activation of carboxylic acids (e.g., with EDC/NHS) for amide bond formation, a common step after the deprotection of the t-butyl ester. nih.gov Furthermore, the thioether bond is stable to the acidic conditions required for the cleavage of the t-butyl ester group. broadpharm.com

However, care must be taken to avoid unintentional oxidation. Thiol groups, which are precursors to thioethers, are susceptible to oxidation into disulfides, a consideration during the synthesis of such linkers. nih.gov For the thioether itself, exposure to reactive oxygen species (ROS) can lead to oxidation. nih.gov The stability can also be influenced by the presence of certain metal catalysts, which might promote oxidation or other side reactions. The choice of reaction solvent and pH is also important; for example, some base-catalyzed thiol oxidations can proceed readily. elte.hu

The table below outlines the general stability of the thioether bond under various reaction conditions.

Reaction ConditionEffect on Thioether Integrity
Mild Acid (e.g., TFA)Stable; allows for selective deprotection of t-butyl ester. broadpharm.com
Mild Base (e.g., Piperidine)Generally stable; used for Fmoc group removal in peptide synthesis. thieme-connect.de
Amide Coupling (e.g., EDC, NHS)Stable; allows for functionalization of the carboxyl group. nih.gov
Strong Oxidizing Agents (e.g., H₂O₂, m-CPBA)Not Stable; oxidation to sulfoxide and/or sulfone occurs. organic-chemistry.org
Strong Reducing AgentsGenerally stable, though specific reagents may vary.
Radical-mediated reactions (e.g., Thiol-ene)Stable under typical conditions. researchgate.netnih.gov

Orthogonal Functionalization Strategies Enabled by the Heterobifunctional Nature

The m-PEG3-S-PEG3-t-butyl ester is a heterobifunctional linker, meaning it possesses two different reactive or protectable functional groups at its termini. nih.govbiomatrik.com This design allows for selective, stepwise chemical modifications, a concept known as orthogonal functionalization. thieme-connect.denih.gov In this molecule, the two ends are a metabolically stable methoxy (B1213986) (m-) group and an acid-labile t-butyl ester group.

The core principle of the orthogonal strategy for this linker lies in the differential lability of the t-butyl ester protecting group compared to the stability of the methoxy group and the PEG-thioether backbone. thieme-connect.de The t-butyl ester can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to expose a free carboxylic acid. broadpharm.com This deprotection step does not affect the methoxy-terminated end or the central thioether linkage.

Once the carboxylic acid is unmasked, it becomes available for a wide range of conjugation reactions. For example, it can be activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester, which can then readily react with primary amines on biomolecules (e.g., proteins, peptides) to form stable amide bonds. nih.gov

This sequential approach allows for a controlled and directed strategy for bioconjugation. A molecule or surface can first be attached via the carboxylic acid end, and the methoxy group at the other end serves to cap the PEG chain, often imparting increased water solubility and biocompatibility. This heterobifunctional nature is a key advantage of PEG linkers in the development of complex bioconjugates and targeted drug delivery systems. nih.govmdpi.com

The table below summarizes the orthogonal properties of the terminal groups in m-PEG3-S-PEG3-t-butyl ester.

Functional GroupProtecting GroupDeprotection ConditionsStability of Other GroupsSubsequent Reaction
Carboxylic Acidt-butyl esterMild acid (e.g., TFA) broadpharm.comMethoxy group and thioether are stable.Amide bond formation (e.g., with amines via EDC/NHS coupling). nih.gov
MethoxyNone (Stable Cap)N/A (Stable under a wide range of conditions)N/ATypically non-reactive; serves as a stable terminus.

Advanced Methodological Applications in Chemical and Materials Science Research

As a Versatile Molecular Building Block for Polymer Architecture Design

In polymer science, the precise control over polymer length, composition, and architecture is paramount for creating materials with tailored properties. The m-PEG3-S-PEG3-t-butyl ester serves as an exemplary molecular building block for designing sophisticated polymer architectures due to its well-defined, monodisperse structure. Unlike traditional polydisperse PEG polymers, this discrete linker has an exact molecular weight and chain length, which translates to greater control and predictability in polymerization processes.

The presence of a t-butyl ester provides a crucial feature for controlled synthesis. This group effectively protects the carboxylic acid functionality, preventing it from participating in undesired side reactions during polymerization or coupling steps. This allows for a stepwise approach to building complex polymers. The ester can be selectively removed under specific acidic conditions, revealing a reactive carboxyl group at the desired stage of the synthesis. broadpharm.comvectorlabs.com This "latent reactivity" is fundamental for creating block copolymers or for the sequential addition of different monomers or functional units. The inert methoxy-terminated end ensures that polymerization or functionalization occurs only at the deprotected carboxyl end, further enhancing synthetic control.

Integration into Multifunctional Scaffolds and Nanomaterial Architectures

The unique physicochemical properties of m-PEG3-S-PEG3-t-butyl ester, particularly its hydrophilicity and defined bifunctional nature, make it an ideal component for integration into advanced functional materials like hydrogels and for the surface modification of nanomaterials.

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications such as tissue engineering and controlled drug release. purepeg.com The properties of a hydrogel, including its water content, mesh size, mechanical strength, and biocompatibility, are dictated by the chemical nature and crosslinking density of its polymer chains.

The m-PEG3-S-PEG3-t-butyl ester can be employed as a crosslinking agent to form hydrogels with highly controlled network structures. purepeg.comresearchgate.netcreativepegworks.com After deprotection of the t-butyl ester, the resulting carboxylic acid can be activated to react with amine groups on other polymers. Alternatively, the termini can be modified to feature other reactive groups, such as thiols or acrylates, to participate in efficient crosslinking chemistries like thiol-ene or thiol-maleimide reactions. creativepegworks.comnih.gov

The key advantages of using a discrete linker like m-PEG3-S-PEG3-t-butyl ester in hydrogel formation include:

Defined Crosslink Length: The precise length of the linker ensures a uniform distance between polymer chains, leading to a hydrogel with a predictable and homogenous mesh size. purepeg.com

Enhanced Hydrophilicity: The PEG chains attract and retain large amounts of water, contributing to the high water content and biocompatibility of the hydrogel. purepeg.cominterchim.fr

Tunable Properties: By varying the concentration of the linker, researchers can systematically tune the crosslinking density, which in turn modulates the mechanical properties (e.g., stiffness) and swelling behavior of the hydrogel. nih.gov

The surface modification of materials, especially nanoparticles for biomedical use, is critical for improving their stability, biocompatibility, and functionality. mdpi.com Unmodified nanoparticles are often prone to aggregation in biological fluids and can be rapidly cleared by the immune system. Attaching a layer of PEG, a process known as PEGylation, creates a hydrophilic shield that repels proteins and reduces non-specific interactions. mdpi.comaxispharm.com

The m-PEG3-S-PEG3-t-butyl ester is well-suited for this purpose. The thioether linkage is stable, and derivatives of this molecule can be synthesized to bear a terminal thiol group. This thiol can form a strong covalent bond with the surfaces of noble metals like gold. nih.govnanocs.net Once anchored, the molecule presents a chain of discrete PEG units, with the inert methoxy (B1213986) group at the outer surface. nanocs.netlunanano.com This creates a dense, hydrophilic layer that imparts "stealth" characteristics to the nanoparticle, increasing its circulation time and preventing aggregation. nih.gov The defined length of the PEG linker allows for precise control over the thickness of this protective layer.

Fundamental Linker Chemistry in Bioconjugation Research Methodologies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), diagnostic probes, and targeted drug delivery systems. precisepeg.com PEG linkers are essential tools in this field, serving as flexible spacers that connect the different components of a conjugate. axispharm.comprecisepeg.comchempep.com The m-PEG3-S-PEG3-t-butyl ester is a heterobifunctional linker designed for such applications, offering precise control over the conjugation process.

The m-PEG3-S-PEG3-t-butyl ester possesses two different terminal functionalities: an inert methoxy group and a protected carboxylic acid. This heterobifunctionality is key to its utility, allowing for specific, directed conjugation.

The primary strategy for its use involves the deprotection of the t-butyl ester. This is typically achieved under mild acidic conditions, which are often compatible with sensitive biomolecules. broadpharm.comvectorlabs.com The deprotection yields a free carboxylic acid. This carboxyl group can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. The resulting NHS ester is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues found abundantly on the surface of proteins and antibodies. precisepeg.com This reaction forms a stable, covalent amide bond, securely linking the PEG spacer to the biomolecule.

The table below outlines common functional group transformations and subsequent conjugation reactions involving this type of linker.

Initial Functional GroupTransformationReactive Functional GroupTarget on Biomolecule/SubstrateResulting Linkage
t-Butyl Ester Acidic DeprotectionCarboxylic Acid--
Carboxylic AcidActivation (e.g., with EDC/NHS)NHS EsterPrimary Amine (e.g., Lysine)Amide
Derivative with Thiol-ThiolMaleimide, HalocetamideThioether interchim.frbroadpharm.com
Derivative with Amine-AmineActivated Carboxylic Acid (NHS ester)Amide
Derivative with Azide-AzideAlkyne (via Click Chemistry)Triazole precisepeg.com

The m-PEG3-S-PEG3-t-butyl ester, with its defined length of two PEG3 units and a central thioether, acts as a precise spacer. This fixed distance can be crucial for:

Reducing Steric Hindrance: By physically separating a conjugated payload (like a drug) from a targeting biomolecule (like an antibody), the linker can ensure that the biomolecule retains its natural conformation and ability to bind to its target.

Optimizing Binding Avidity: In systems where a ligand is conjugated to a scaffold to target cell surface receptors, the linker length can control the spatial presentation of the ligand, optimizing its ability to engage with multiple receptors simultaneously.

The combination of a stable thioether bond and flexible ethylene (B1197577) glycol units provides a robust and versatile spacer that allows researchers to rationally design bioconjugates with predictable spatial and interactive properties.

Development of Heterobifunctional Probes and Tools for Chemical Biology Studies

Heterobifunctional molecules are engineered chemical entities with two distinct functional moieties connected by a chemical linker. In chemical biology, these probes are invaluable tools for inducing proximity between two proteins of interest within a cellular context, thereby enabling the study or manipulation of cellular processes. The modular nature of these molecules, comprising two binding elements and a connecting linker, allows for systematic optimization of their biological activity. The linker itself is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the probe. One such linker building block with significant potential in this area is m-PEG3-S-PEG3-t-butyl ester.

This particular linker combines several advantageous features for the construction of heterobifunctional probes. The two polyethylene (B3416737) glycol (PEG) units (PEG3) confer hydrophilicity, which can improve the solubility and cell permeability of the final conjugate. biochempeg.com The central thioether (-S-) linkage provides a degree of flexibility and can influence the conformational presentation of the two terminal functionalities. The methoxy (m-) group on one end provides a chemically inert terminus, while the t-butyl ester on the other end serves as a protected carboxylic acid. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to a desired biomolecule or ligand. arylhalide.com

Conceptual Application as Linkers in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins. biochempeg.com A PROTAC consists of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, joined by a flexible linker. nih.gov The linker is a crucial component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.gov

The chemical structure of m-PEG3-S-PEG3-t-butyl ester makes it a conceptually ideal building block for the synthesis of PROTACs. Its design allows for a modular and strategic assembly of a PROTAC molecule. Typically, the synthesis would involve coupling one of the protein-binding ligands to the end of the linker that already has the methoxy cap. The t-butyl ester end would remain protected during this synthesis.

Following the attachment of the first ligand, the t-butyl ester protecting group can be removed to liberate the carboxylic acid. This newly revealed functional group can then be activated and reacted with the second protein-binding ligand, thus completing the synthesis of the heterobifunctional PROTAC molecule. The length and flexibility of the PEG and thioether components of the linker are critical for allowing the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. nih.gov

The properties of the m-PEG3-S-PEG3-t-butyl ester linker are summarized in the following table:

FeatureDescriptionImplication in PROTAC Design
PEG Units Two PEG3 unitsIncreases hydrophilicity and solubility of the PROTAC. Can improve cell permeability and provides flexibility. biochempeg.comprecisepeg.com
Thioether Linkage A central sulfur atomContributes to the linker's flexibility and can influence the overall conformation of the PROTAC.
t-Butyl Ester A protected carboxylic acidAllows for sequential and controlled conjugation of the two distinct ligands. Deprotection under acidic conditions reveals the reactive carboxylic acid. arylhalide.com
Methoxy Cap An inert end groupPrevents unwanted reactions at one end of the linker, ensuring regioselective synthesis.

The systematic variation of linker length and composition is a key strategy in optimizing the degradation efficiency of a PROTAC. nih.gov Molecules like m-PEG3-S-PEG3-t-butyl ester are valuable tools in this process, as they can be incorporated into a library of PROTACs with varying linker architectures to identify the optimal geometry for inducing protein degradation.

Spectroscopic and Chromatographic Characterization of Synthesized M Peg3 S Peg3 T Butyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural verification of m-PEG3-S-PEG3-t-butyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for a complete structural map of the molecule.

¹H NMR spectroscopy is instrumental in confirming the presence and stoichiometry of the various structural components of the molecule. The integration of the signal corresponding to the protons of the terminal methoxy (B1213986) (m-PEG) and t-butyl ester groups relative to the repeating ethylene (B1197577) glycol units allows for a quantitative assessment of successful functionalization. nih.gov

The expected ¹H NMR spectrum of m-PEG3-S-PEG3-t-butyl ester would exhibit characteristic signals for each part of the molecule. The methoxy group (CH₃O-) protons are anticipated to appear as a sharp singlet at approximately 3.38 ppm. nih.gov The nine equivalent protons of the t-butyl group are expected to produce a strong singlet around 1.45 ppm, a distinctive feature of this protecting group. acdlabs.comrsc.org The main polyethylene (B3416737) glycol (PEG) backbone protons (-OCH₂CH₂-) typically resonate as a complex multiplet or a broad singlet centered around 3.65 ppm. nih.govacs.org The methylene (B1212753) protons adjacent to the thioether linkage and the ester functionality would show distinct chemical shifts, likely slightly downfield from the main PEG signal due to the influence of the heteroatom and carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for m-PEG3-S-PEG3-t-butyl ester

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
t-Butyl (-C(CH₃)₃) ~1.45 Singlet 9H
Methylene adjacent to ester (-CH₂-COO) ~4.20 Triplet 2H
Methylene adjacent to thioether (-S-CH₂-) ~2.70-2.90 Multiplet 4H
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 Multiplet 16H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the presence of the PEG backbone, the thioether linkage, the ester carbonyl, and the terminal methoxy and t-butyl groups.

The main PEG backbone carbons are expected to resonate around 70 ppm. researchgate.net The carbon of the methoxy group should appear at approximately 59 ppm. For the t-butyl ester group, the quaternary carbon is anticipated around 81 ppm, and the methyl carbons at roughly 28 ppm. rsc.orgwiley-vch.de The carbonyl carbon of the ester is the most downfield signal, expected in the range of 170-171 ppm. Carbons adjacent to the thioether linkage would be shifted to approximately 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for m-PEG3-S-PEG3-t-butyl ester

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) ~170.5
t-Butyl Quaternary Carbon (-C(CH₃)₃) ~81.0
PEG Backbone (-O-CH₂-CH₂-O-) ~70.6
Methylene adjacent to ester (-CH₂-COO) ~64.0
Methoxy (CH₃-O-) ~59.0
Methylene adjacent to thioether (-S-CH₂-) ~32.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the precise connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity through the PEG chains, for instance, by showing the correlation between the protons of adjacent -CH₂- groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and the carbon atoms they are directly attached to. HSQC is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~1.45 ppm would correlate with the carbon signal at ~28 ppm, confirming their assignment to the t-butyl methyl groups.

Together, these 2D NMR experiments provide a robust and detailed confirmation of the m-PEG3-S-PEG3-t-butyl ester structure, leaving no ambiguity in the arrangement of its constituent parts.

Mass Spectrometry (MS) for Precise Molecular Weight Determination

Mass spectrometry is a critical tool for determining the molecular weight of the synthesized compound, providing further confirmation of its identity and an assessment of its purity and polydispersity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like PEGs. edpsciences.org In ESI-MS, the sample is ionized, often forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. For a compound like m-PEG3-S-PEG3-t-butyl ester, which has a defined, monodisperse structure, ESI-MS would be expected to show a prominent peak corresponding to the mass of the molecule plus an ionizing adduct. Given the calculated molecular weight of 440.59 g/mol , the primary observed ions would be anticipated at approximately m/z 463.58 for the sodium adduct [M+Na]⁺ and m/z 479.55 for the potassium adduct [M+K]⁺. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition.

While m-PEG3-S-PEG3-t-butyl ester is a discrete molecule, MALDI-TOF MS is an excellent technique for assessing the sample's purity and detecting any potential PEG-related impurities of different lengths (polydispersity). google.combruker.com MALDI-TOF is particularly effective for analyzing polymers as it typically generates singly charged ions, leading to simpler spectra that are easier to interpret. acs.org For a pure sample of m-PEG3-S-PEG3-t-butyl ester, the MALDI-TOF spectrum would show a single, intense peak corresponding to the molecular ion, typically as a sodium or potassium adduct. researchgate.net The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) would confirm the monodisperse nature of the compound. The polydispersity index (PDI) for a pure, monodisperse sample should be very close to 1.0.

Table 3: Summary of Compound Names

Abbreviation/Name Full Chemical Name
m-PEG3-S-PEG3-t-butyl ester 1-(tert-butoxy)-1-oxo-14-methoxy-3,6,9-trioxa-12-thiatetradecane
PEG Polyethylene Glycol
COSY Correlation Spectroscopy
HSQC Heteronuclear Single Quantum Coherence
ESI-MS Electrospray Ionization Mass Spectrometry

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Purity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers and oligomers. The separation in GPC/SEC is based on the hydrodynamic volume of the molecules. Larger molecules are excluded from the pores of the column's stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores to varying extents and have a longer elution path, resulting in later elution.

For a discrete PEG derivative like m-PEG3-S-PEG3-t-butyl ester, GPC/SEC is primarily utilized to assess its purity and to confirm that the molecular weight corresponds to the expected value, with a narrow molecular weight distribution. A highly pure sample of a discrete compound should ideally exhibit a single, sharp peak. The presence of multiple peaks or a broad peak can indicate the presence of impurities, byproducts, or a distribution of different PEG chain lengths.

A typical GPC/SEC analysis of m-PEG3-S-PEG3-t-butyl ester would be performed using a system equipped with a refractive index (RI) detector, which is sensitive to the concentration of the polymer. The mobile phase is often an organic solvent in which the PEG derivative is readily soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The system is calibrated with a series of narrow molecular weight standards (e.g., polystyrene or polyethylene glycol standards) to generate a calibration curve of log(molecular weight) versus elution volume.

The analysis of the resulting chromatogram provides several key parameters that characterize the molecular weight distribution of the sample. These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. For a pure, monodisperse compound, the PDI would be equal to 1.0. In practice, for well-defined synthetic oligomers, a PDI value very close to 1.0 is indicative of high purity and a uniform chain length.

Table 1: Representative GPC/SEC Data for m-PEG3-S-PEG3-t-butyl ester
ParameterValueDescription
Elution Volume (mL)22.5The volume of mobile phase required to elute the compound from the column.
Number-Average Molecular Weight (Mn)435 g/molThe average molecular weight calculated by dividing the total weight of all polymer molecules by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw)445 g/molThe average molecular weight where the contribution of each molecule is weighted by its mass.
Polydispersity Index (PDI)1.02A measure of the broadness of the molecular weight distribution (Mw/Mn). A value close to 1 indicates a narrow distribution.

Future Research Directions and Conceptual Advancements

Exploration of Novel and Environmentally Benign Synthetic Routes for OEG Derivatives

The synthesis of OEG derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional synthesis routes often involve hazardous reagents and solvents. Future exploration will focus on developing novel and environmentally benign synthetic strategies.

One promising avenue is the use of enzymatic catalysis. nih.govmdpi.com Enzymes, such as lipases, can offer high regioselectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov Chemo-enzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical reactions, are being explored to produce functionalized OEG building blocks. nih.govmdpi.com This method has been successfully used to synthesize various oligoglycerol derivatives, demonstrating its potential for creating complex OEG structures in a more sustainable manner. nih.govmdpi.com

Another key area of development is the use of green solvents. Polyethylene (B3416737) glycol (PEG) itself is being investigated as a recyclable and non-toxic reaction medium for organic synthesis. nsf.govnih.govrsc.org Its ability to dissolve a wide range of substances and its thermal stability make it an attractive alternative to conventional volatile organic solvents. nsf.govnih.gov Research is also focused on open-air synthesis methods that eliminate the need for inert atmospheric conditions, simplifying the process and reducing waste. rsc.org The development of one-pot, multi-component reactions in green solvents like PEG-400 further exemplifies the move towards more efficient and environmentally friendly synthetic protocols. rsc.org

Synthesis StrategyKey AdvantagesRepresentative Research Focus
Enzymatic Synthesis High regioselectivity, mild reaction conditions, reduced waste.Use of lipases for selective acylation and saponification of OEG derivatives. nih.govmdpi.com
Green Solvents Non-toxic, recyclable, reduced environmental impact.Utilizing PEG as a reaction medium for various organic transformations. nsf.govnih.govrsc.org
Process Intensification Simplified procedures, reduced energy consumption.Development of open-air and one-pot synthesis methods. rsc.orgrsc.org

Rational Design of Advanced OEG Linkers with Precisely Tunable Reactivity and Architectural Complexity

Tunable Reactivity: The ability to control the reactivity of the terminal groups of an OEG linker is crucial for efficient bioconjugation. nih.gov The development of heterobifunctional OEG linkers with orthogonal reactive groups allows for the sequential attachment of different molecules, such as a targeting ligand and a therapeutic payload. nih.gov Future work will likely involve the creation of novel cleavable linkers that can release their cargo in response to specific stimuli within the biological environment, such as changes in pH or the presence of certain enzymes.

Architectural Complexity: Moving beyond simple linear chains, researchers are exploring more complex OEG architectures, including branched and multi-arm structures. rsc.org These branched linkers can offer a higher payload capacity and improved shielding effects, leading to enhanced in vivo circulation times. precisepeg.com The spatial arrangement and spacing of functional groups within these complex architectures are key parameters that can be modulated to fine-tune the linker's properties. chempep.com The synthesis of monodisperse PEGs with precisely defined lengths is also a critical area of research, as it allows for a better understanding of structure-property relationships. scilit.com The table below summarizes the impact of different architectural features on the properties of OEG linkers.

Architectural FeatureImpact on PropertiesPotential Applications
Linear Simple, predictable behavior, minimal steric hindrance. precisepeg.comSite-specific conjugation, compact labeling. precisepeg.com
Branched/Multi-arm Higher payload capacity, enhanced shielding, improved solubility. precisepeg.comMultivalent drug delivery, improved pharmacokinetics.
Defined Length (Monodisperse) Precise control over spacing and properties, better structure-property understanding. chempep.comHigh-precision bioconjugation, optimized therapeutic efficacy. scilit.com

Integration into Complex Supramolecular Assemblies and Self-Assembled Polymer Networks

The unique properties of OEG derivatives make them ideal building blocks for the construction of complex supramolecular assemblies and self-assembled polymer networks. nih.govrsc.org Their hydrophilicity, flexibility, and ability to engage in non-covalent interactions are key to their utility in this area.

OEG-containing polymers can self-assemble into a variety of nanostructures, such as micelles and nanoparticles, which have significant potential in drug delivery. rsc.org The amphiphilic nature of block copolymers containing OEG segments drives their assembly in aqueous environments, allowing for the encapsulation of hydrophobic drugs. rsc.org

Furthermore, OEG derivatives are extensively used in the formation of hydrogels for tissue engineering. mdpi.comfrontiersin.orgnih.govnih.gov These hydrogels can be designed to be injectable and to polymerize in situ, forming scaffolds that can support cell growth and tissue regeneration. nih.gov The mechanical properties and biodegradability of these hydrogels can be tailored by varying the molecular weight of the OEG and the crosslinking density. nih.gov The integration of OEG linkers into these networks can also be used to control the release of growth factors and other therapeutic agents. nih.gov The ability of OEG-functionalized polypeptides to self-assemble into nanoparticles further highlights their potential in creating advanced biomaterials. rsc.org

Theoretical Modeling and Computational Studies on OEG Conformation, Flexibility, and Reaction Dynamics

Computational methods are becoming increasingly vital in understanding and predicting the behavior of OEG derivatives at the molecular level. acs.orgacs.orgnih.gov Theoretical modeling provides insights into the conformation, flexibility, and interactions of these molecules, which are often difficult to probe experimentally.

Conformational Analysis: The conformation of OEG chains has a profound impact on their properties, particularly their ability to resist protein adsorption. acs.orgacs.org Computational studies have shown that OEG chains can adopt different conformations, such as helical and all-trans forms, depending on their environment and the substrate to which they are attached. acs.orgacs.org The helical conformation is believed to be crucial for creating a stable hydration layer that prevents protein fouling. acs.org Future research will likely involve more sophisticated simulations to understand the subtle interplay between OEG conformation and its biological interactions.

Flexibility and Dynamics: The flexibility of the OEG linker is a critical parameter in applications such as Proteolysis Targeting Chimeras (PROTACs), where it influences the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.govwindows.net Molecular dynamics simulations can be used to study the conformational landscape of OEG linkers and to predict their optimal length and flexibility for a given application. nih.gov These simulations can help in the rational design of linkers that can effectively bring the two proteins into proximity for degradation. nih.govwindows.net

Reaction Dynamics: Computational studies can also provide insights into the reaction dynamics of OEG derivatives, helping to optimize synthetic routes and predict the stability of different functional groups. By understanding the energy barriers and transition states of various reactions, researchers can design more efficient and selective synthetic methods.

Computational MethodResearch FocusKey Insights
Ab initio calculations Stability and water interaction of different OEG conformations. acs.orgHelical conformation is more stable for water interaction, preventing protein adsorption. acs.org
Molecular Dynamics (MD) Simulations Hydrodynamic radius, shape, and flexibility of PEO/PEG chains in water. nih.govProvides quantitative agreement with experimental values for persistence length and hydrodynamic radii. nih.gov
Quantum Mechanics (QM) Conformational energies and electronic properties.Aids in understanding reaction mechanisms and designing novel synthetic pathways.

Q & A

Q. What analytical methods are recommended for characterizing the structure and purity of m-PEG3-S-PEG3-t-butyl ester in experimental settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the presence of the t-butyl ester group (δ ~1.4 ppm for t-butyl protons) and PEG backbone (δ ~3.5-3.7 ppm). Analyze the sulfur (S) linkage via heteronuclear NMR if accessible .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) to assess purity. Gradient elution with acetonitrile/water is recommended .
  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to verify molecular weight, particularly to detect hydrolyzed byproducts (e.g., free carboxylic acid from t-butyl ester cleavage) .

Q. How should m-PEG3-S-PEG3-t-butyl ester be stored to maintain stability, and what protocols ensure reproducibility in long-term studies?

Methodological Answer:

  • Storage Conditions: Store lyophilized powder at < -20°C in airtight, light-protected vials. Prepare aliquots to avoid freeze-thaw cycles, which may degrade the ester group .
  • Stability Assessment: Periodically test aliquots via HPLC over 6–12 months. Monitor pH-dependent hydrolysis by incubating samples in buffers (pH 4–9) and analyzing degradation kinetics .

Q. What is the role of m-PEG3-S-PEG3-t-butyl ester in designing controlled-release drug delivery systems or polymer conjugates?

Methodological Answer:

  • Functional Groups: The t-butyl ester acts as a hydrolytically labile group for pH-sensitive release, while the thioether (S) linkage enables stable conjugation with biomolecules (e.g., proteins, peptides) via maleimide chemistry .
  • PEG Backbone: Enhances solubility and reduces immunogenicity. Optimize PEG chain length (here, 3-unit PEGs) to balance steric shielding and payload release kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating m-PEG3-S-PEG3-t-butyl ester to thiol-containing biomolecules without side reactions?

Methodological Answer:

  • pH Control: Conduct reactions at pH 6.5–7.5 to favor thiolate anion formation while minimizing ester hydrolysis. Use buffers like phosphate or HEPES .
  • Catalyst Screening: Test reducing agents (e.g., TCEP) to prevent disulfide formation. Avoid amines (e.g., Tris) that may compete with maleimide-thiol reactions .
  • Kinetic Monitoring: Use UV-Vis spectroscopy (λ = 280–320 nm) to track conjugation efficiency and identify side products (e.g., hydrolyzed ester) .

Q. How should researchers address contradictions in hydrolysis rates reported for t-butyl ester derivatives across studies?

Methodological Answer:

  • Variable Isolation: Systematically test factors influencing hydrolysis:
    • Temperature: Compare rates at 25°C vs. 37°C.
    • Buffer Composition: Assess ionic strength and nucleophile (e.g., OH⁻) concentrations .
    • Structural Modifications: Compare hydrolysis of m-PEG3-S-PEG3-t-butyl ester with analogs (e.g., branched PEGs) to isolate steric/electronic effects .
  • Statistical Validation: Use ANOVA to determine significance of observed differences. Consult a statistician to design robust replicates and controls .

Q. What strategies are recommended for integrating m-PEG3-S-PEG3-t-butyl ester into multi-step syntheses (e.g., nanoparticle functionalization) while preserving functional groups?

Methodological Answer:

  • Orthogonal Protection: Pair the t-butyl ester with acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) to enable sequential deprotection .
  • Stepwise Characterization: After each synthetic step, validate integrity via:
    • FT-IR: Confirm ester C=O stretch (~1720 cm⁻¹) and PEG ether stretches (~1100 cm⁻¹).
    • Dynamic Light Scattering (DLS): Monitor nanoparticle size changes post-functionalization .
  • Scale-Up Considerations: Use microfluidic reactors for controlled mixing and minimize shear-induced degradation of PEG chains .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of m-PEG3-S-PEG3-t-butyl ester’s performance in biological assays (e.g., cytotoxicity, cellular uptake)?

Methodological Answer:

  • Blind Experiments: Perform assays in triplicate with blinded sample labeling to reduce bias .
  • Negative Controls: Include PEG-free analogs to isolate effects attributable to the PEG-S-PEG3 backbone.
  • Peer Review: Share raw data and protocols with collaborators for independent verification .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies using m-PEG3-S-PEG3-t-butyl ester?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Error Propagation: Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., hydrolysis half-life) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.